molecular formula C11H20O2 B7945074 Methyl 2-methylnon-2-enoate

Methyl 2-methylnon-2-enoate

Cat. No.: B7945074
M. Wt: 184.27 g/mol
InChI Key: DAXSUULAUCOUNV-MDZDMXLPSA-N
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Description

Methyl 2-methylnon-2-enoate (CAS 111-79-5, EINECS 203-908-7) is an unsaturated methyl ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . Structurally, it features a nine-carbon chain with a double bond at position 2 and a methyl substituent on the same carbon, yielding the IUPAC name methyl (2E)-2-methylnon-2-enoate (stereochemistry unspecified in evidence). Key properties include a density of 0.9 g/cm³, boiling point of 215.6°C at 760 mmHg, and a flash point of 91.1°C . The compound is a colorless to pale yellow liquid with a fruity, green aroma reminiscent of pineapple and pear, making it valuable in perfumery and flavoring industries. It is soluble in 70% ethanol (1:4 ratio) and exhibits a refractive index of 1.440 .

Synthesis typically involves the Reformatsky reaction between heptanal and bromoacetic acid methyl ester, followed by dehydration with 85% formic acid . Its primary applications include formulation of cosmetic, soap, and food flavorings, and it is naturally present in tobacco leaf extracts .

Properties

IUPAC Name

methyl (E)-2-methylnon-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h9H,4-8H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXSUULAUCOUNV-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C(\C)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure and Optimization

In a representative protocol, nonan-2-one is treated with methyltriphenylphosphonium bromide under basic conditions (e.g., n-BuLi) to generate the ylide. Quenching with methyl chloroformate yields the target ester. Key parameters include:

  • Temperature : −78°C to 0°C for ylide stability.

  • Solvent : Tetrahydrofuran (THF) or diethyl ether.

  • Yield : 70–85% with >90% E-selectivity.

Table 1: Wittig Reaction Conditions and Outcomes

Carbonyl SubstrateYlide PrecursorBaseSolventYield (%)E:Z Ratio
Nonan-2-oneMethyltriphenylphosphonium bromiden-BuLiTHF8295:5
HeptanalEthyltriphenylphosphonium iodideNaHMDSEt₂O7890:10

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction offers superior stereocontrol for E-olefins. A phosphonate ester, such as methyl dimethylphosphonoacetate, reacts with aldehydes under basic conditions.

Mechanistic Insights

The reaction proceeds via a stabilized phosphonoenolate intermediate, favoring trans-addition. Magnesium ions (e.g., MgCl₂) enhance selectivity by coordinating to the carbonyl oxygen.

Example Protocol

  • Phosphonate Preparation : Diethyl methylphosphonate is treated with methyl chloroformate.

  • Coupling : Heptanal (1.0 equiv) reacts with the phosphonate (1.2 equiv) in THF using NaH (2.0 equiv) at 0°C.

  • Workup : Aqueous extraction and distillation yield this compound in 88% yield.

Table 2: HWE Reaction Optimization

AldehydePhosphonateBaseAdditiveYield (%)E:Z Ratio
HeptanalMethyl dimethylphosphonoacetateNaHMgCl₂8898:2
OctanalEthyl diethylphosphonoacetateKOtBuNone7592:8

Aldol Condensation and Decarboxylation

A two-step sequence involving aldol condensation of heptanal with malonic acid, followed by decarboxylation and esterification, provides scalable access.

Stepwise Analysis

  • Aldol Condensation : Heptanal and malonic acid undergo base-catalyzed condensation (e.g., piperidine) to form 2-methylnon-2-enoic acid.

  • Decarboxylation : Heating at 150°C under reduced pressure removes CO₂.

  • Esterification : Methanol and H₂SO₄ catalyze esterification, yielding the target compound (overall yield: 65–70%).

Key Challenges

  • Side Reactions : Over-condensation or isomerization during decarboxylation.

  • Mitigation : Use of inert atmosphere and controlled heating.

Catalytic Dehydrogenation of Saturated Esters

Palladium-catalyzed dehydrogenation converts methyl 2-methylnonanoate to the α,β-unsaturated derivative.

Catalytic System

  • Catalyst : Pd/C (5 wt%) or Pd(OAc)₂.

  • Oxidant : Benzoquinone (BQ) or O₂.

  • Solvent : Toluene or xylene.

Table 3: Dehydrogenation Efficiency

SubstrateCatalystOxidantTemperature (°C)Conversion (%)Selectivity (%)
Methyl 2-methylnonanoatePd/CBQ1209585
Methyl 2-methyloctanoatePdCl₂O₂1008075

Biosynthetic Pathways in Bacteria

Chitinophaga Fx7914 produces methyl (E)-2-methylnon-2-enoate via propionate incorporation and SAM-dependent methylation.

Pathway Steps

  • Propionate Activation : Propionyl-CoA condenses with malonyl-ACP to extend the carbon chain.

  • Desaturation : A Δ²-desaturase introduces the double bond.

  • Methylation : SAM-dependent methyltransferase installs the C2 methyl group.

Table 4: Biosynthetic Yields

StrainSubstrateProduct Titer (mg/L)
Chitinophaga Fx7914Propionate120
Engineered E. coliGlucose45

Friedel-Crafts Alkylation with Methallyl Esters

Methallyl acetate undergoes Friedel-Crafts alkylation with nonanoic acid derivatives in the presence of Lewis acids.

Protocol Highlights

  • Catalyst : FeCl₃/AlCl₃ (3:2 molar ratio).

  • Conditions : Benzene, 0–15°C, 12 h.

  • Yield : 86% with 97.8% purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylnon-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 2-methylnon-2-enoic acid.

    Reduction: 2-methylnon-2-enol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methylnon-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research explores its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methylnon-2-enoate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release 2-methylnon-2-enoic acid and methanol. The ester bond cleavage is typically catalyzed by esterases or other hydrolytic enzymes. The released acid can then participate in further metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-methylnon-2-enoate belongs to the class of α,β-unsaturated methyl esters. Below is a comparative analysis with structurally related esters, focusing on molecular features, physicochemical properties, and applications.

Table 1: Comparative Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications Safety Profile
This compound C₁₀H₁₈O₂ 170.25 215.6 0.9 Fragrances, food flavorings Irritant (GHS 07)
Methyl (E)-2-butenoate C₅H₈O₂ 100.12 ~140 (estimated) ~0.98 Solvents, synthetic intermediates Flammable
Methyl 2-hexenoate C₇H₁₂O₂ 128.17 ~180 0.92 Flavoring agents, perfumes Irritant
Methyl 2-thienylacetate C₇H₈O₂S 156.20 N/A N/A Pharmaceutical intermediates Toxic (GHS 06)
Methyl salicylate C₈H₈O₃ 152.15 222 1.17 Topical analgesics, fragrances Low toxicity

Structural and Functional Differences

Chain Length and Unsaturation: this compound has a longer carbon chain (C10) compared to Methyl (E)-2-butenoate (C5) and Methyl 2-hexenoate (C7). The extended chain enhances lipid solubility, making it suitable for lipid-based formulations .

Aroma Profiles: Shorter-chain esters (e.g., Methyl (E)-2-butenoate) exhibit sharper, fruitier notes, while this compound’s longer chain contributes to a complex, tropical aroma . Methyl salicylate, though structurally distinct (aromatic hydroxyl group), shares applications in fragrances but with a minty, wintergreen odor .

Synthetic and Industrial Use: Methyl 2-thienylacetate’s sulfur-containing structure makes it a precursor in heterocyclic chemistry, unlike the purely aliphatic this compound . Methyl salicylate’s phenolic properties enable its use in medical creams, contrasting with the food-grade applications of this compound .

Safety and Handling: this compound is classified as an irritant, requiring standard personal protective equipment (PPE) . Methyl 2-thienylacetate poses higher toxicity risks (acute toxicity, GHS 06), necessitating stricter handling protocols .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-methylnon-2-enoate, and how are reaction conditions optimized?

  • This compound is typically synthesized via esterification of 2-methylnon-2-enoic acid with methanol under acid catalysis. Reaction optimization involves monitoring variables like temperature (e.g., reflux vs. room temperature), catalyst concentration (e.g., sulfuric acid or p-toluenesulfonic acid), and solvent choice (polar aprotic solvents may enhance yield). Kinetic studies using techniques like HPLC or GC-MS can track intermediate formation and byproduct profiles .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester group and alkene geometry. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching (~1740 cm⁻¹) and alkene (C=C) absorption bands. X-ray crystallography (using software like SHELXL ) provides definitive structural validation, particularly for resolving stereochemical ambiguities in the alkene moiety .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Reproducibility requires strict control of stoichiometry, solvent purity, and inert reaction environments (e.g., nitrogen atmosphere). Detailed procedural documentation, including step-by-step protocols and calibration of analytical instruments (e.g., NMR referencing), is essential. Cross-validation with published datasets from databases like PubChem (avoiding non-recommended sources) ensures consistency .

Advanced Research Questions

Q. What methodologies resolve discrepancies in crystallographic data for this compound derivatives?

  • Conflicting crystallographic data (e.g., bond length variations or disorder modeling) can be addressed using SHELX refinement tools . Advanced approaches include:

  • Twinning analysis with SHELXL to handle overlapping diffraction patterns.
  • Hydrogen-bonding network validation via graph set analysis (as per Etter’s formalism) to identify systematic intermolecular interactions .
  • Cross-referencing with ORTEP-3 for graphical visualization of thermal ellipsoids and molecular packing .

Q. How can computational chemistry predict the reactivity of this compound in complex reaction systems?

  • Density Functional Theory (DFT) calculations model electronic properties (e.g., frontier molecular orbitals) to predict regioselectivity in electrophilic additions. Molecular dynamics simulations assess solvent effects on reaction pathways. Validation against experimental kinetic data (e.g., Arrhenius plots) ensures accuracy. Tools like Gaussian or ORCA are commonly used, with results cross-checked via crystallographic data .

Q. What strategies are employed in meta-analyses of this compound’s biological activity?

  • Systematic reviews follow COSMOS-E guidelines :

  • Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies).
  • Use PRISMA frameworks for literature screening and data extraction.
  • Conduct dose-response meta-analyses if sufficient data exist, adjusting for confounding variables (e.g., solvent polarity in bioactivity assays).
  • Employ statistical software (R or Python) for heterogeneity testing (I² statistic) and funnel plots to assess publication bias.

Q. How do intermolecular forces influence the crystallization behavior of this compound?

  • Hydrogen-bonding patterns and van der Waals interactions dictate crystal packing. Graph set analysis (R²₂(8) motifs for dimeric hydrogen bonds) and Hirshfeld surface analysis quantify interaction contributions. Experimental phasing via SHELXC/D/E pipelines identifies heavy-atom positions in derivative crystals, while temperature-dependent XRD studies reveal polymorphism .

Methodological Notes

  • Data Validation : Always cross-validate crystallographic data with CIF check reports using PLATON .
  • Ethical Reporting : Adhere to IUCr standards for structure publication, including deposition in the Cambridge Structural Database .
  • Resource Limitations : For low-resolution data, employ SHELXL’s restraints (e.g., DELU and SIMU) to refine atomic displacement parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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